molecular formula C12H11F2N3O2 B2361823 N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 332067-58-0

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2361823
CAS No.: 332067-58-0
M. Wt: 267.236
InChI Key: QHQJVYZRFCHXLW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluorophenyl, methoxy, and carboxamide groups. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-10-4-3-7(13)5-9(10)14/h3-6H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQJVYZRFCHXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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